1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an ethenylphenylmethyl group and an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution with Ethenylphenylmethyl Group: The ethenylphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-vinylbenzyl chloride and the pyrimidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Undecyl Chain: The undecyl chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide and the pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of an ethenyl group.
1-[(4-Ethenylphenyl)methyl]-6-decylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a shorter alkyl chain.
Uniqueness
1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. Its ethenyl group and long undecyl chain may influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
879410-45-4 |
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Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-6-undecylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H34N2O2/c1-3-5-6-7-8-9-10-11-12-13-22-18-23(27)25-24(28)26(22)19-21-16-14-20(4-2)15-17-21/h4,14-18H,2-3,5-13,19H2,1H3,(H,25,27,28) |
InChI Key |
WRHUBNQPHIUFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=O)NC(=O)N1CC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
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